molecular formula C17H24N4O2 B2642515 N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide CAS No. 2249629-80-7

N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide

货号 B2642515
CAS 编号: 2249629-80-7
分子量: 316.405
InChI 键: RGPXRUUBTRFJBQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide, also known as EPPA, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA is a pyrazole-pyrrole hybrid molecule that has been synthesized through several methods.

作用机制

The mechanism of action of N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide is not fully understood, but it is believed to exert its effects by modulating various cellular signaling pathways. N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis.
Biochemical and Physiological Effects
N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has also been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models.

实验室实验的优点和局限性

One advantage of using N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide in lab experiments is its ability to selectively inhibit COX-2 activity without affecting COX-1 activity. This makes it a potential alternative to nonsteroidal anti-inflammatory drugs (NSAIDs), which can cause gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2. However, one limitation of using N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide is its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

未来方向

There are several future directions for research on N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide. One area of interest is the development of N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide derivatives with improved solubility and pharmacokinetics. Another area of research is the investigation of N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide's potential as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. Additionally, the mechanisms underlying N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide's effects on cellular signaling pathways and its interactions with other molecules need to be further elucidated.

合成方法

N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has been synthesized using various methods, including the one-pot condensation of 5-ethyl-1-(3-methylbutyl)pyrazole-4-carboxaldehyde and 5-formyl-1H-pyrrole-2-carboxylic acid in the presence of triethylamine. The compound has also been synthesized using the Suzuki-Miyaura coupling reaction between 5-bromo-1-(3-methylbutyl)pyrazole-4-carboxaldehyde and 5-boronic acid-1H-pyrrole-2-carboxylic acid.

科学研究应用

N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide has been studied for its potential therapeutic applications in various areas of medicine, including cancer treatment, neuroprotection, and anti-inflammatory therapy. The compound has shown promising results in preclinical studies, indicating its potential as a novel drug candidate.

属性

IUPAC Name

N-[5-ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-4-16-15(10-18-21(16)8-7-12(2)3)20-17(23)9-13-5-6-14(11-22)19-13/h5-6,10-12,19H,4,7-9H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPXRUUBTRFJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1CCC(C)C)NC(=O)CC2=CC=C(N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-Ethyl-1-(3-methylbutyl)pyrazol-4-yl]-2-(5-formyl-1H-pyrrol-2-yl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。